molecular formula C9H8O B14291988 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- CAS No. 126889-61-0

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-

Katalognummer: B14291988
CAS-Nummer: 126889-61-0
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: HUOFKGGCNLSHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methylbicyclo[420]octa-1(6),2,4-trien-7-one is a bicyclic organic compound with a unique structure that includes a bicyclo[420]octa-1(6),2,4-triene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves a multi-step process. One common method starts with the preparation of a precursor compound, such as 4-bromobenzocyclobutene. This precursor is then subjected to a series of reactions, including Grignard reactions and cyclization steps, to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, such as [4+2] cycloaddition, which can lead to the formation of complex molecular architectures. These interactions are crucial for its applications in organic synthesis and materials science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A similar compound with a bicyclic structure but lacking the methyl and ketone groups.

    Benzocyclobutene: Another related compound with a similar core structure but different functional groups.

Uniqueness

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and materials science .

Eigenschaften

CAS-Nummer

126889-61-0

Molekularformel

C9H8O

Molekulargewicht

132.16 g/mol

IUPAC-Name

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C9H8O/c1-6-2-3-8-7(4-6)5-9(8)10/h2-4H,5H2,1H3

InChI-Schlüssel

HUOFKGGCNLSHMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.